Cas no 863005-18-9 (N-cyclopentyl-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide)

N-cyclopentyl-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- 1,5-Benzothiazepine-5(2H)-acetamide, N-cyclopentyl-2-(2-furanyl)-3,4-dihydro-4-oxo-
- N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
- 863005-18-9
- SR-01000008319
- F0670-0620
- SR-01000008319-1
- AKOS024594728
- N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
- N-cyclopentyl-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide
-
- インチ: 1S/C20H22N2O3S/c23-19(21-14-6-1-2-7-14)13-22-15-8-3-4-10-17(15)26-18(12-20(22)24)16-9-5-11-25-16/h3-5,8-11,14,18H,1-2,6-7,12-13H2,(H,21,23)
- InChIKey: DXDWHRBUZLMHNL-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2N(CC(NC2CCCC2)=O)C(=O)CC1C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 370.13511374g/mol
- どういたいしつりょう: 370.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 523
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 87.8Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 663.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.48±0.20(Predicted)
N-cyclopentyl-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0670-0620-2μmol |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-10mg |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-20mg |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-30mg |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-3mg |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-5μmol |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-20μmol |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-25mg |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-2mg |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0670-0620-15mg |
N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863005-18-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-cyclopentyl-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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N-cyclopentyl-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamideに関する追加情報
Comprehensive Overview of N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide (CAS No. 863005-18-9)
The compound N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide (CAS No. 863005-18-9) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex structure, featuring a benzothiazepine core fused with a furan ring and an acetamide side chain, makes it a promising candidate for various pharmacological applications. Researchers are particularly interested in its potential as a modulator of biological targets, given its hybrid heterocyclic framework.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for treatments targeting chronic diseases and rare conditions. The benzothiazepine scaffold, present in this compound, is known for its versatility in drug design, often associated with calcium channel modulation and central nervous system (CNS) activity. The incorporation of a furan moiety further enhances its binding affinity to specific enzymes or receptors, a feature that aligns with current trends in fragment-based drug discovery.
One of the most searched questions in the context of heterocyclic compounds is their role in drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide exhibits favorable physicochemical characteristics, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for oral bioavailability. These attributes make it a subject of interest in computational chemistry and molecular docking studies, where researchers aim to predict its interactions with biological targets.
The synthetic route to CAS No. 863005-18-9 involves multi-step organic transformations, including cyclocondensation and amide coupling reactions. These methods are frequently discussed in academic forums and patent literature, reflecting the growing emphasis on green chemistry and atom-economical synthesis. The compound's structural complexity also makes it a valuable intermediate for the development of analog libraries, a strategy widely adopted in high-throughput screening campaigns.
Another hot topic in the pharmaceutical industry is the repurposing of existing compounds for new therapeutic indications. Given its benzothiazepine-furan hybrid architecture, N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide could be explored for applications beyond its initial scope, such as neuroprotection or anti-inflammatory effects. This aligns with the broader trend of polypharmacology, where multi-target drugs are designed to address complex diseases like neurodegenerative disorders.
From a commercial perspective, the compound's CAS No. 863005-18-9 is often referenced in supplier catalogs and chemical databases, highlighting its availability for research purposes. Its stability under standard laboratory conditions and compatibility with common analytical techniques (e.g., HPLC, NMR) further contribute to its utility in both academic and industrial settings. As the demand for tailor-made scaffolds increases, this molecule stands out as a versatile building block for structure-activity relationship (SAR) studies.
In conclusion, N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide represents a fascinating example of modern medicinal chemistry innovation. Its unique structure, combined with its potential therapeutic relevance, positions it as a compelling subject for ongoing and future research. As the scientific community continues to explore heterocyclic diversity and drug design principles, compounds like this will undoubtedly play a pivotal role in shaping the next generation of pharmaceuticals.
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